Molecular Weight and Heavy Atom Content: Impact on Detection Sensitivity and Logistics
The 4-bromo substitution increases molecular weight by 115.35 g/mol (hydrochloride vs. des-halo free base), enabling unambiguous mass spectrometric identification via the characteristic ¹:¹ isotopic doublet of bromine (⁷⁹Br:⁸¹Br natural abundance ~51:49) . This isotopic signature is absent in the des-halo (C₁₀H₁₃NO₂, MW 179.22), 4-fluoro, and 4-chloro analogs, providing an intrinsic analytical handle for reaction monitoring and purity assessment without derivatization .
Δm +115 vs. des-halo
⁷⁹Br/⁸¹Br 1:1 doublet
| Evidence Dimension | Molecular weight and isotopic pattern for mass spectrometric detection |
|---|---|
| Target Compound Data | MW 294.57 g/mol (HCl salt); monoisotopic mass 292.98 Da; distinct Br ¹:¹ doublet (Δm = 2 Da) |
| Comparator Or Baseline | Methyl 3-amino-2,6-dimethylbenzoate (des-halo): MW 179.22 g/mol, no halogen isotopic pattern; 4-chloro analog: MW ~213.7 (free base), Cl ³:¹ pattern; 4-fluoro analog: single isotope |
| Quantified Difference | MW difference: +115.35 g/mol vs. des-halo; unique ⁷⁹Br/⁸¹Br doublet enables unambiguous MS tracking |
| Conditions | Calculated from molecular formulas; applicable to ESI/APCI LC-MS and GC-MS analysis |
Why This Matters
Procurement specification for compounds intended for LC-MS-monitored reaction optimization or metabolic stability studies benefits from the intrinsic bromine isotopic signature, which reduces reliance on chromophore-dependent UV detection.
